molecular formula C24H31BrO6 B12794401 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate CAS No. 93052-90-5

9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

Cat. No.: B12794401
CAS No.: 93052-90-5
M. Wt: 495.4 g/mol
InChI Key: XOQOMKHSENZMAZ-OOACPSMNSA-N
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Description

9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is a synthetic steroid compound. It is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves multiple steps. One common method includes the bromination of a precursor steroid compound, followed by acetylation to introduce the acetate group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of acetic anhydride in the presence of a catalyst to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or ketone groups, while reduction may produce alcohols or alkanes .

Scientific Research Applications

9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to glucocorticoid receptors in cells. This binding alters the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and modulating the immune response .

Comparison with Similar Compounds

Properties

CAS No.

93052-90-5

Molecular Formula

C24H31BrO6

Molecular Weight

495.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31BrO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3/t13-,16-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

XOQOMKHSENZMAZ-OOACPSMNSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)COC(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)COC(=O)C)O

Origin of Product

United States

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